(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
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Overview
Description
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a synthetic organic compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and a p-tolylamino group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with α-bromoacetophenone under basic conditions.
Acrylonitrile Formation: The thiazole intermediate is then reacted with p-toluidine and acrylonitrile in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may enable it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylamide
- (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylic acid
Uniqueness
Compared to similar compounds, (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is unique due to the presence of the acrylonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c1-12-2-5-15(6-3-12)23-10-13(9-22)19-24-18(11-25-19)16-7-4-14(20)8-17(16)21/h2-8,10-11,23H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYHFCDKNPUUKL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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